6-Chloropurine riboside

Catalog No.
S1482201
CAS No.
5399-87-1
M.F
C10H11ClN4O4
M. Wt
286.67 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropurine riboside

CAS Number

5399-87-1

Product Name

6-Chloropurine riboside

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H11ClN4O4

Molecular Weight

286.67 g/mol

InChI

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1

InChI Key

XHRJGHCQQPETRH-KQYNXXCUSA-N

SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O

Synonyms

6-Chloro-6-deaminoadenosine; 6-Chloro-9-β-D-ribofuranosyl-9H-purine; 6-Chloro-9-β-D-ribofuranosylpurine; 6-Chloronebularine; 6-Chloropurine 9-β-D-ribofuranoside; 6-Chloropurine riboside; 6-Chloropurine-D-riboside; 6-Chloropurinosine; 9-(β-D-Ribofuran

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Substrate for studying enzyme activity:

One of the primary applications of 6-Chloropurine riboside in scientific research is as a substrate for studying the activity of specific enzymes, particularly adenosine deaminase (ADA). ADA is an enzyme crucial for purine metabolism, and its function involves deaminating adenosine (a natural purine nucleoside) to inosine. 6-Chloropurine riboside, due to its structural similarity to adenosine, can be used to assess ADA activity. Researchers can measure the rate of conversion of 6-Chloropurine riboside to its corresponding deaminated product, providing insights into ADA function and potential dysregulations linked to various diseases.

Investigating protein-nucleic acid interactions:

Another research application of 6-Chloropurine riboside involves studying the interactions between proteins and nucleic acids. Specifically, researchers have used it to investigate the interactions between ribonuclease A (RNase A) and nucleic acids. RNase A is an enzyme that cleaves RNA molecules, and 6-Chloropurine riboside can be used to analyze the binding and cleavage specificity of this enzyme. By studying how RNase A interacts with modified nucleosides like 6-Chloropurine riboside, researchers can gain valuable insights into the mechanisms of RNA cleavage and potentially develop strategies to modulate RNase A activity for therapeutic purposes.

Synthesis of nucleoside derivatives:

6-Chloropurine riboside serves as a valuable starting material for the synthesis of various nucleoside derivatives. Due to the presence of a reactive chlorine group at the 6th position of the purine ring, it can undergo various chemical modifications to create novel nucleoside analogs with potentially unique properties. These modified nucleosides can be further studied for their biological activity, exploring their potential as therapeutic agents or tools for investigating specific biological processes.

6-Chloropurine riboside (6-Cl-Rbo) is a synthetic nucleoside analogue, where a chlorine atom replaces a hydrogen atom at the sixth position of the purine ring structure (adenine) linked to a ribose sugar moiety []. It is not found naturally and serves as a valuable tool in scientific research for studying various aspects of purine metabolism and enzyme function.


Molecular Structure Analysis

The key features of 6-Cl-Rbo's structure lie in its two main components:

  • Purine Ring: The core structure is a heterocyclic aromatic ring system with two nitrogen atoms and four carbon atoms. The chlorine substitution at position six modifies the electronic properties of the ring compared to natural purines like adenine [].
  • Ribose Sugar: The ribose sugar (β-D-ribofuranose) is attached to the purine ring via a glycosidic bond between the C1' carbon of the sugar and the N9 nitrogen of the purine. This linkage is crucial for recognition by enzymes involved in nucleotide metabolism [].

Chemical Reactions Analysis

6-Cl-Rbo is primarily used as a substrate analogue in various enzymatic reactions. Here are some notable examples:

  • Adenosine Deaminase (ADA) Studies: Due to the presence of chlorine instead of hydrogen, ADA, an enzyme that deaminates adenosine, cannot efficiently deaminate 6-Cl-Rbo. This allows researchers to study the kinetics and substrate specificity of ADA [].
  • Synthesis of Nucleoside Derivatives: 6-Cl-Rbo can be chemically modified, particularly after phosphorylation to nucleotides (mono-, di-, or triphosphate), to create other nucleoside analogues. For example, benzoylation of 6-Cl-Rbo facilitates the synthesis of derivatives like 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine.
  • Enzyme Function Studies: Phosphorylated forms of 6-Cl-Rbo (e.g., 6-chloropurine riboside 5'-triphosphate) can be used as substrates to study enzymes involved in purine metabolism, such as Inosine monophosphate dehydrogenase (IMPDH), bacteriophage T4 RNA ligase, and pancreatic ribonuclease A [, ].

6-Cl-Rbo itself does not possess a known biological function. However, its mechanism of action lies in its ability to mimic natural purine nucleosides like adenosine in specific enzymatic reactions. The chlorine substitution alters the molecule's interaction with enzymes compared to the natural substrate. This allows researchers to probe the enzyme's selectivity and activity based on subtle changes in the substrate structure [].

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

5399-87-1
2004-06-0

Wikipedia

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Dates

Modify: 2023-08-15
Shu et al. A metabolic labeling method detects m6A transcriptome-wide at single base resolution. Nature Chemical Biology, DOI: 10.1038/s41589-020-0526-9, published online 27 April 2020

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